molecular formula C8H5FN2O B3219858 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190321-14-2

7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B3219858
CAS No.: 1190321-14-2
M. Wt: 164.14 g/mol
InChI Key: BBNSIKSZGNIPHC-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1190321-14-2) is a fluorinated aromatic aldehyde derivative of the pyrrolopyridine scaffold, a privileged structure in medicinal chemistry. With a molecular formula of C8H5FN2O and a molecular weight of 164.14 g/mol, this compound serves as a versatile and valuable building block for the synthesis of more complex molecules in drug discovery programs . The pyrrolopyridine core is a key pharmacophore found in a broad spectrum of biologically active compounds and approved drugs . Researchers utilize this specific scaffold to develop novel therapeutics, as pyrrolopyridine derivatives have demonstrated significant potential as analgesic and sedative agents, and for treating diseases of the nervous and immune systems. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities are also a major area of investigation . The aldehyde functional group at the 3-position is a critical reactive handle, enabling its use in various condensation and nucleophilic addition reactions to create diverse chemical libraries for biological screening. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNSIKSZGNIPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 7 Fluoro 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The aldehyde group at the C3 position is a key site for derivatization, participating in a variety of reactions typical of aromatic aldehydes. These include nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Cyanohydrin Formation)

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents, can add to the carbonyl to form secondary alcohols. While specific examples for 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are not extensively documented in publicly available literature, the reactivity of the related 7-azaindole-3-carboxaldehyde suggests that such reactions are feasible. For instance, the addition of pyridyllithium to 7-azaindole-3-carboxaldehyde has been reported, indicating the susceptibility of the aldehyde to organometallic attack. dtic.mil

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, provide a powerful method for converting the aldehyde into an alkene. These reactions involve the use of phosphorus ylides or phosphonate (B1237965) carbanions, respectively. The Horner-Wadsworth-Emmons reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. This reaction is a versatile tool for creating carbon-carbon double bonds with stereocontrol.

Cyanohydrin formation, the addition of a cyanide ion to the carbonyl group, would yield a cyanohydrin derivative. This reaction is typically catalyzed by a base and provides a route to α-hydroxy acids, α-amino alcohols, and other valuable synthetic intermediates.

Condensation Reactions with Amines, Hydrazines, and Active Methylene (B1212753) Compounds

The carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These reactions are fundamental in the synthesis of various heterocyclic systems and are often a key step in multicomponent reactions. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines under acidic conditions has been studied, highlighting the reactivity of the azaindole core with amines. ntnu.no

Similarly, condensation with hydrazines and their derivatives yields hydrazones. These products can be important intermediates for the synthesis of pyrazole-containing fused heterocycles. The reaction of various aldehydes with substituted phenylhydrazines is a well-established method for pyrazole (B372694) synthesis. ekb.eg

The Knoevenagel condensation with active methylene compounds, such as malononitrile, provides a route to electron-deficient alkenes. nih.gov These reactions are typically base-catalyzed and are highly efficient for creating new carbon-carbon bonds. The resulting products are versatile intermediates for the synthesis of more complex molecules, including substituted pyridines. nih.gov A study on pyrazole-3(4)-carbaldehydes details their condensation reactions with various active methylene compounds. umich.edu

Selective Oxidation Reactions to Carboxylic Acids

The aldehyde group can be selectively oxidized to the corresponding carboxylic acid, 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. Mild oxidizing agents are typically employed to avoid over-oxidation or reaction with the electron-rich pyrrole (B145914) ring. A reported mild oxidation method for converting 7-azaindole-3-carboxaldehyde to the carboxylic acid suggests that similar conditions could be applicable to its fluorinated analog. dtic.mil The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. In a study focused on 7-azaindole (B17877) derivatives, a carboxylic acid analog was synthesized, highlighting its importance as a synthetic intermediate. nih.gov

Selective Reduction Reactions to Alcohols and Methyl Groups

Selective reduction of the carbaldehyde yields the corresponding primary alcohol, (7-Fluoro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride.

For the complete reduction of the aldehyde to a methyl group, harsher conditions are generally required. Classical methods like the Wolff-Kishner or Clemmensen reductions are effective for this transformation. The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. masterorganicchemistry.com The Clemmensen reduction utilizes a zinc amalgam in concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in Another approach involves the use of Raney nickel for the reduction of thioacetals formed from the aldehyde. masterorganicchemistry.comorganic-chemistry.org

Transformations at the Pyrrole Nitrogen Atom

The pyrrole nitrogen atom of the 7-fluoro-6-azaindole scaffold possesses a lone pair of electrons and can undergo various substitution reactions, most notably alkylation and acylation.

N-Alkylation and N-Acylation Reactions

N-alkylation of the pyrrole ring introduces an alkyl group onto the nitrogen atom. This reaction is typically carried out using an alkyl halide in the presence of a base. Studies on the alkylation of 7-azaindoles and related systems have shown that the reaction can be regioselective. For instance, diazomethane (B1218177) has been used to 1-methylate 7-azaindole-3-carboxaldehyde. dtic.mil Research on the alkylation of 7-azaindazoles has also been reported. researchgate.net Furthermore, rhodium(III)-catalyzed oxidative alkylation of N-aryl-7-azaindoles has been developed. rsc.org The alkylation of N(7)-unsubstituted 1,3-diazaoxindoles has also been investigated. nih.gov

Annulation Reactions Involving the Pyrrole Nitrogen

The pyrrole nitrogen (N-1) of the 6-azaindole (B1212597) core is a key site for initiating annulation reactions to build tricyclic structures. While the N-H proton is acidic, the nitrogen atom itself is nucleophilic and can be readily functionalized. This typically involves an initial N-alkylation or N-acylation step, introducing a side chain that contains a suitable functional group for a subsequent intramolecular cyclization.

For instance, the pyrrole nitrogen can be reacted with bifunctional electrophiles, such as halo-esters or halo-ketones, under basic conditions. The resulting N-substituted intermediate can then undergo intramolecular cyclization to form a new fused ring. Cycloaddition reactions are also a viable strategy for annulation. Pyrroles, particularly when bearing N-substitution, can participate as the 4π-electron component (diene) in Diels-Alder [4+2] cycloadditions, leading to the formation of fused six-membered rings. wikipedia.org Another approach involves multi-component reactions where the 6-azaindole core is constructed with concurrent formation of additional fused rings. nih.gov These strategies leverage the reactivity of the pyrrole nitrogen to expand the heterocyclic system, creating complex, polycyclic scaffolds.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen. This deficiency is further enhanced by the C-7 fluorine atom. Consequently, the pyridine ring is generally deactivated towards classical electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAr) and deprotonation/metalation strategies.

Directed ortho-metalation (DoM) is a powerful methodology for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi, LDA) and directs deprotonation to an adjacent position. clockss.orgresearchgate.net In the context of the 7-fluoro-1H-pyrrolo[2,3-c]pyridine core, several groups can influence the site of lithiation.

The pyridine nitrogen itself can direct metalation to the C-5 position. Additionally, the pyrrole N-H can be deprotonated first, and the resulting anion, often in conjunction with a protecting group like a carbamoyl (B1232498) group, can direct lithiation. scispace.comresearchgate.networktribe.com The fluorine atom at C-7 is a weak directing group but can influence the regioselectivity of metalation on the pyridine ring. The aldehyde at C-3 is incompatible with strong organolithium bases; however, it can be transiently protected (e.g., as an acetal (B89532) or by in-situ formation of an α-amino alkoxide) to not only prevent side reactions but also to serve as a DMG itself. harvard.edu Given the electronic properties and positions of the existing substituents, the most probable site for DoM on the pyridine ring is C-5, directed by the pyridine nitrogen. Subsequent quenching of the resulting organolithium intermediate with various electrophiles introduces a wide array of functional groups.

Table 1: Representative Conditions for Directed Metalation of Pyridine Scaffolds

Directing Group Base Solvent/Temp Position of Metalation Ref
2-(Pivaloylamino) t-BuLi Et₂O / -78 °C 3-position clockss.org
3-Chloro LDA THF / -60 °C 4-position researchgate.net
N-Carbamoyl (on fused pyrrole) LDA THF / -78 °C C-2 or C-6 (on 7-azaindole) scispace.comresearchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the functionalization of the pyrrolo[2,3-c]pyridine core. researchgate.net These reactions typically require a halide or triflate functional group on the pyridine ring as the electrophilic partner. Therefore, a halogenated derivative, such as 4-bromo- or 5-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, serves as a versatile precursor.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an aryl halide. mdpi.comrsc.org For halo-azaindole substrates, various palladium catalysts and ligands have been successfully employed to couple a wide range of aryl, heteroaryl, and vinyl boronic acids. ntnu.noresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like dehalogenation.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orgacsgcipr.org It has been successfully applied to unprotected halo-azaindoles for the synthesis of amino-substituted derivatives. nih.gov The use of specialized bulky, electron-rich phosphine (B1218219) ligands (e.g., RuPhos, XPhos) and palladium precatalysts is often necessary to achieve high efficiency, especially with the challenging azaindole substrates which can act as competing ligands for the palladium center. researchgate.netnih.gov

Table 2: Representative Conditions for Cross-Coupling Reactions on Halo-Azaindoles/Pyridines

Reaction Type Catalyst / Ligand Base Solvent Substrate Scope Ref
Suzuki Pd(dppf)Cl₂ K₂CO₃ DME Aryl & Heteroaryl Boronic Acids mdpi.com
Suzuki XPhos Pd G2 / XPhos K₃PO₄ Dioxane/H₂O Arylboronic Acids ntnu.no
Buchwald-Hartwig Pd₂(dba)₃ / RuPhos LiHMDS THF Primary & Secondary Amines nih.gov

Chemo- and Regioselective Transformations of the Pyrrolo[2,3-c]pyridine Core

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity a central theme in its derivatization. The molecule features three distinct regions of reactivity: the electrophilic aldehyde group, the nucleophilic/electron-rich pyrrole ring, and the electron-deficient fluoropyridine ring.

Chemoselectivity: Specific transformations can be achieved at one functional group while leaving others intact by carefully selecting reagents and conditions. For example, the aldehyde group can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride, oxidized to a carboxylic acid, or engaged in condensation reactions (e.g., Wittig, Knoevenagel) without affecting the aromatic rings. Conversely, reactions targeting the rings, such as palladium-catalyzed couplings on a halogenated precursor, can often be performed in the presence of the aldehyde group.

Regioselectivity: Functionalization of the aromatic core can be directed to specific positions. The pyrrole ring is susceptible to electrophilic substitution (e.g., halogenation, nitration), which is expected to occur at the C-2 position, as the C-3 position is already substituted. rsc.org C-H functionalization of the pyridine ring can also be achieved with high regioselectivity. For instance, the direct C-7 arylation of N-methyl 6-azaindole N-oxide has been reported using palladium catalysis, demonstrating that C-H bonds on the pyridine portion can be selectively activated. nih.gov The choice between functionalizing the pyrrole versus the pyridine ring depends on the nature of the reagent (electrophilic vs. nucleophilic/organometallic) and the reaction conditions. This controlled functionalization is key to the synthesis of diverse and complex molecules based on the 6-azaindole scaffold. nih.govresearchgate.net

Table of Mentioned Chemical Compounds

Compound Name Molecular Formula Ring System
This compound C₈H₅FN₂O Pyrrolo[2,3-c]pyridine (6-Azaindole)
n-Butyllithium (n-BuLi) C₄H₉Li -
sec-Butyllithium (s-BuLi) C₄H₉Li -
tert-Butyllithium (t-BuLi) C₄H₉Li -
Lithium diisopropylamide (LDA) C₆H₁₄LiN -
Sodium borohydride NaBH₄ -
RuPhos C₃₁H₄₄NaO₅P -
XPhos C₃₃H₄₉P -
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) C₅₁H₄₂O₃Pd₂ -
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) C₃₄H₂₈Cl₂FeP₂Pd -
N-methyl 6-azaindole N-oxide C₈H₈N₂O Pyrrolo[2,3-c]pyridine (6-Azaindole)
Pyrrole C₄H₅N Pyrrole

Applications As a Synthetic Building Block and Chemical Precursor

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

The aldehyde functionality of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde would be expected to serve as a key handle for the construction of more complex heterocyclic systems. For instance, it could undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form fused ring systems. The fluorine atom would be retained in the final products, imparting unique electronic properties.

Potential, Undocumented Synthetic Transformations:

Reactant ClassPotential Product Scaffold
HydrazinesPyrazolo[3,4-d]pyrrolo[2,3-c]pyridines
AmidinesPyrimido[4,5-d]pyrrolo[2,3-c]pyridines
Active Methylene CompoundsFused Pyridopyrrolopyridines

Precursor for Diverse Libraries of Fluorinated Pyrrolo[2,3-c]pyridine Analogs

This compound is an ideal starting material for generating a library of fluorinated pyrrolo[2,3-c]pyridine analogs through modification of the aldehyde group. A variety of chemical transformations could be employed to introduce diverse functional groups at the 3-position, leading to a collection of related compounds with potentially varied biological activities.

Hypothetical Library Generation from the Aldehyde Moiety:

Reaction TypeResulting Functional GroupPotential Compound Class
Reductive AminationAmines3-(Aminomethyl)pyrrolopyridines
Wittig ReactionAlkenes3-(Vinyl)pyrrolopyridines
Grignard ReactionSecondary Alcohols3-(Hydroxyalkyl)pyrrolopyridines
OxidationCarboxylic Acid7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Intermediate in the Modular Construction of Multi-Ring Systems

In a modular synthetic approach, this compound could serve as a central scaffold to which other molecular fragments are attached. For example, the aldehyde could be converted to a handle for cross-coupling reactions (e.g., by conversion to a halide), or the N-H of the pyrrole (B145914) could be functionalized, allowing for the sequential addition of other ring systems. This would enable the systematic construction of complex, multi-ring molecules with a fluorinated pyrrolopyridine core.

Due to the lack of specific research findings in the public domain for this compound, detailed research findings and further data tables with specific examples cannot be provided at this time. The information presented is based on general principles of organic chemistry and the known reactivity of similar compounds.

Computational and Theoretical Studies of the 7 Fluoro 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde System

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate its electronic structure and reactivity. jetir.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comtaylorandfrancis.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed across the electron-rich pyrrolopyridine ring system, while the LUMO is likely localized on the electron-deficient carbaldehyde group and the pyridine (B92270) ring. The fluorine atom, being highly electronegative, would influence the energy levels of these orbitals. DFT calculations for similar 7-azaindole (B17877) structures show HOMO and LUMO energies in the range of -6.0 eV and -1.2 eV, respectively. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data

ParameterCalculated Value (eV)Implication
HOMO Energy-6.15Electron-donating capability
LUMO Energy-1.55Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.60High kinetic stability

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the most negative potential is expected to be located around the oxygen atom of the carbaldehyde group and the nitrogen atom of the pyridine ring, making them likely sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the pyrrole's N-H group and the aldehyde's C-H group would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Theoretical reaction pathway analysis can be employed to study the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy and feasibility of a proposed reaction. For instance, the reactivity of the aldehyde group in reactions such as condensation or oxidation can be modeled to predict reaction outcomes and optimize conditions. This analysis is crucial for understanding its synthetic utility and metabolic fate.

Molecular Modeling and Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or enzyme.

Hypothetical docking studies could explore the binding of this compound to various kinase active sites, a common target for pyrrolopyridine scaffolds. nih.govresearchgate.net The simulation would identify key interactions, such as hydrogen bonds between the carbaldehyde oxygen or the pyrrole (B145914) N-H group and amino acid residues in the binding pocket. The fluorine atom could also participate in favorable halogen bonding or hydrophobic interactions, enhancing binding affinity.

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

ParameterResult
Binding Energy (kcal/mol)-8.5
Key Hydrogen Bond InteractionsAldehyde O with Lys72; Pyrrole N-H with Glu91
Other InteractionsPi-stacking of pyrrolopyridine ring with Phe165

Conformational Analysis and Molecular Dynamics Simulations of Derivatized Structures

While the parent molecule is relatively rigid, derivatives of this compound with flexible side chains would require conformational analysis to identify their low-energy structures. Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of these derivatized structures over time, especially when complexed with a biological target. mdpi.comchemrxiv.orgrsc.org MD simulations model the movement of atoms and molecules, offering insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. mdpi.comnih.gov These simulations are crucial for validating docking results and assessing the stability of predicted binding modes.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts for NMR, Vibrational Frequencies for IR)

Computational methods can accurately predict spectroscopic properties, which aids in the characterization and identification of synthesized compounds. DFT calculations can be used to compute the theoretical vibrational frequencies corresponding to the Infrared (IR) spectrum. For the title compound, characteristic peaks for the C=O stretch of the aldehyde, the N-H stretch of the pyrrole, and C-F stretch would be predicted. materialsciencejournal.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. These theoretical values, when compared with experimental data, can confirm the structure of the molecule. For example, the chemical shift of the aldehyde proton is expected to be significantly downfield.

Table 3: Predicted Spectroscopic Parameters

Spectroscopic DataPredicted ValueFunctional Group
IR Frequency (cm⁻¹)~1685C=O stretch (aldehyde)
IR Frequency (cm⁻¹)~3350N-H stretch (pyrrole)
¹H NMR Chemical Shift (ppm)~9.95Aldehyde H
¹³C NMR Chemical Shift (ppm)~185.0Aldehyde C
¹⁹F NMR Chemical Shift (ppm)~ -120Aromatic F

Structure Activity Relationship Sar Methodologies for Pyrrolo 2,3 C Pyridine Derivatives

Rational Design Principles for Scaffold Modification

Rational drug design for pyrrolo[2,3-c]pyridine derivatives often begins with the 7-azaindole (B17877) core, which has proven to be an excellent motif for binding to the ATP pocket of kinases. nih.govjst.go.jp A key strategy involves scaffold hopping, where the central core of a known active molecule is replaced with a different, isosteric scaffold to improve properties or find novel chemical space. For instance, a scaffold hopping approach was used to introduce a rigid carbonyl group at the 3-position of a nitrogen-substituted indole (B1671886) scaffold to better orient aromatic groups into a sub-pocket of the target protein. nih.gov

Bioisosteric replacement is another fundamental principle applied to modify the pyrrolo[2,3-c]pyridine scaffold. estranky.sk This strategy involves substituting an atom or group with another that has broadly similar physical or chemical properties, with the goal of enhancing biological activity, improving metabolic stability, or reducing toxicity. cambridgemedchemconsulting.com For example, the substitution of a hydrogen atom with fluorine is a common bioisosteric replacement. estranky.sk In the context of pyrrolo[2,3-c]pyridines, replacing a benzene (B151609) ring with a pyridine (B92270) ring can introduce a hydrogen bond acceptor, potentially altering binding modes and improving properties like aqueous solubility. mdpi.com The pyrrolo ring itself has been considered a successful bioisosteric replacement for a phenolic hydroxyl group due to its ability to form hydrogen bonds with a common acceptor on a target receptor. estranky.sk

Strategies for Substituent Variation and Positional Effects on Molecular Interactions

The biological activity of pyrrolo[2,3-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.govnih.gov SAR studies have shown that modifications at positions 1, 3, and 5 of the 7-azaindole ring are particularly important for anticancer activity. nih.gov

For instance, in a series of 7-azaindole derivatives developed as PI3K inhibitors, substitution at the 3-position of the 7-azaindole core with aromatic groups was well-tolerated. nih.gov Notably, replacing a phenyl group at this position with a pyridine group led to a significant increase in potency, with one compound showing a nearly 30-fold enhancement in inhibitory activity against PI3Kγ. nih.gov This highlights the profound effect that even a subtle change, such as the introduction of a nitrogen atom in an aromatic ring, can have on molecular interactions.

In another study on pyrrolo[3,4-c]pyridine derivatives, the substituent at the R² position was found to be crucial for potency; activity increased with ethyl and propyl chains compared to a methyl group, while larger substituents like phenyl or cyclopentyl resulted in a significant loss of activity. nih.gov The electronegativity of substituents can also play a critical role. In one series of compounds, it was observed that for para-substituted phenyl rings, the more electronegative the atom (F > OCH₃ > CH₃), the better the inhibitory activity against the CDK9/CyclinT kinase. researchgate.net These examples underscore the importance of systematic variation of substituents at different positions to map out the SAR and optimize for desired biological activity. The presence and position of groups like -OMe, -OH, -C=O, and -NH2 in pyridine derivatives have been shown to enhance their antiproliferative activity. nih.gov

Correlation of Structural Modifications with Observed Molecular Responses (e.g., Binding Affinities to Defined Targets in in vitro assays)

A critical component of SAR studies is the quantitative correlation of structural changes with biological activity, often measured as binding affinity (e.g., IC₅₀, Kᵢ) in in vitro assays. The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors, forming two crucial hydrogen bonds with the kinase hinge region. nih.govjst.go.jp

For example, the development of Pexidartinib, a CSF1R kinase inhibitor, started from the 7-azaindole scaffold. mdpi.com Modifications led to a compound that forms two hydrogen bonds with the hinge residues GLU664 and CYS666 of CSF1R, resulting in an IC₅₀ of 13 nM. mdpi.com Similarly, Vemurafenib, a B-RAF kinase inhibitor, was developed from a 7-azaindole fragment. nih.govjst.go.jp The N1 atom of the azaindole ring acts as a hydrogen bond donor to the backbone carbonyl of GLN530, while the N7 atom accepts a hydrogen bond from the backbone amide of CYS532, contributing to its high potency (IC₅₀ of 31 nM against BRAF-V600E). mdpi.com

The following interactive table summarizes the in vitro activities of selected pyrrolo[2,3-c]pyridine derivatives against various kinase targets, illustrating the correlation between structural features and binding affinities.

CompoundTarget KinaseKey Structural FeatureIC₅₀ (nM)Reference
VemurafenibBRAF-V600E7-Azaindole core31 mdpi.com
Pexidartinib (4e)CSF1R7-Azaindole core with pyridine and dichlorophenyl moieties13 mdpi.com
PLX4720 (7b)BRAF-V600E7-Azaindole core13 mdpi.com
Compound B13PI3KγPyridine group at 3-position of 7-azaindole0.5 nih.gov
Compound 22CDK81H-Pyrrolo[2,3-b]pyridine core48.6 acs.org
Compound 4hFGFR11H-Pyrrolo[2,3-b]pyridine core7 rsc.org
Compound 4hFGFR21H-Pyrrolo[2,3-b]pyridine core9 rsc.org

These examples clearly demonstrate how rational modifications to the pyrrolo[2,3-c]pyridine scaffold, guided by SAR principles, can lead to highly potent and selective inhibitors for defined molecular targets.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the structural elucidation of novel chemical entities like 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. By interacting with electromagnetic radiation, the molecule reveals detailed information about its covalent framework and constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For a fluorinated heterocycle such as this, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique hydrogen atom. The aldehyde proton (-CHO) would appear significantly downfield (typically δ 9.5-10.5 ppm). The protons on the pyridine (B92270) and pyrrole (B145914) rings will resonate in the aromatic region (δ 7.0-9.0 ppm), with their exact shifts and splitting patterns influenced by the fluorine atom and the ring nitrogens. The N-H proton of the pyrrole ring is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration. Long-range coupling between the fluorine atom and nearby protons (e.g., H-5) would provide key structural information.

¹³C NMR: The carbon NMR spectrum will complement the proton data. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 180-190 ppm. The aromatic carbons will show signals in the δ 110-160 ppm range. The carbon directly bonded to the fluorine atom (C-7) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature that confirms the position of fluorination. Other carbons in proximity to the fluorine will show smaller two- or three-bond C-F couplings.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR provides a direct and clean window into the electronic environment of the fluorine atom. acs.org A single signal is expected for the C-7 fluorine atom. Its chemical shift is highly sensitive to the molecular structure and can be used to confirm the presence of the fluorinated azaindole.

2D-NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) establish H-H connectivity, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying longer-range (2-3 bond) H-C connections, which helps to piece together the entire heterocyclic framework and confirm the position of the aldehyde substituent.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity / Coupling Constants (J, Hz) Assignment
¹H 9.5 - 10.5 s H (aldehyde)
¹H 11.0 - 13.0 br s N-H (pyrrole)
¹H 8.0 - 8.5 d, JHH ≈ 5 Hz H-4
¹H 7.0 - 7.5 dd, JHH ≈ 5 Hz, JHF ≈ 2-3 Hz H-5
¹H 7.5 - 8.0 s H-2
¹³C 180 - 190 d C (aldehyde)
¹³C 155 - 165 d, ¹JCF ≈ 240-260 Hz C-7
¹³C 110 - 150 m (with C-C and C-F couplings) Aromatic Carbons

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to specific bond vibrations.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3400 N-H stretch Pyrrole N-H
2800 - 2900 C-H stretch Aldehyde C-H
1670 - 1700 C=O stretch Aldehyde Carbonyl
1500 - 1600 C=C and C=N stretches Aromatic Rings

The Raman spectrum would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₈H₅FN₂O), high-resolution mass spectrometry (HRMS) would confirm the exact mass, which is 164.0393 g/mol .

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺˙) at m/z = 164 would be observed. Key fragmentation pathways would likely involve the loss of the aldehyde group or its components.

Table 3: Predicted Mass Spectrometry Fragments

m/z Ion Description
164 [C₈H₅FN₂O]⁺˙ Molecular Ion (M⁺˙)
163 [M-H]⁺ Loss of a hydrogen radical
135 [M-CHO]⁺ Loss of the formyl radical

Analysis of these fragments helps to confirm the presence of the aldehyde group and the heterocyclic ring system. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the pyrrolo[2,3-c]pyridine core is a strong chromophore. The spectrum is expected to show intense absorption bands in the UV region, corresponding to π → π* transitions. The carbonyl group of the aldehyde may also contribute a weaker n → π* transition at a longer wavelength. Computational studies on azaindoles can help predict these electronic spectra. nih.govresearchgate.net The position of the absorption maxima (λmax) is useful for quantitative analysis, such as in HPLC detection.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. The compound would be separated based on its polarity relative to a nonpolar stationary phase and a polar mobile phase. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Method Parameters

Parameter Description
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), often with 0.1% formic acid or trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV detector set at a λmax of the compound (e.g., 254 nm or a specific maximum)
Injection Volume 5 - 10 µL

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This method allows for the sensitive detection and quantification of impurities, providing a purity value typically expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for assessing the purity of volatile and thermally stable compounds like this compound and for identifying any potential impurities.

In a typical GC-MS analysis, the compound is vaporized and introduced into a gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The separation of different components in the sample is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). The retention time, which is the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification purposes.

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion (M+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed and detected. The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO) and other characteristic cleavages of the pyrrolopyridine ring system. nih.gov The presence of a fluorine atom would also influence the fragmentation. Analysis of regioisomeric chloro-1-n-pentyl-3-(1-naphthoyl)-indoles by GC-MS has shown that while major fragments may be equivalent, careful analysis can aid in differentiation. nih.gov

The purity of the sample is determined by the gas chromatogram. A pure sample will ideally show a single peak. The presence of additional peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component.

Interactive Data Table: Expected GC-MS Data for this compound

ParameterExpected Value/ObservationSignificance
Retention Time Dependent on GC conditionsA single, sharp peak indicates high purity.
Molecular Ion (M+) m/z = 164.04Confirms the molecular weight of the compound.
Major Fragment Ions Expected fragments from loss of -CHO, etc.Provides structural information and a unique fingerprint.
Purity (%) >98% (typical for research grade)Assesses the level of impurities in the sample.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed amount of the sample at a very high temperature in the presence of oxygen. This process converts the carbon, hydrogen, and nitrogen in the compound into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively. These combustion products are then separated and quantified by a detector, often a thermal conductivity detector. For fluorinated compounds, special considerations and reagents may be necessary in the combustion tube to trap the reactive fluorine and prevent interference with the analysis and damage to the instrument. thermofisher.com

For this compound, with a molecular formula of C₈H₅FN₂O, the theoretical elemental composition can be calculated. The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the elemental composition and support the assigned molecular formula. acs.org Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Interactive Data Table: Elemental Analysis Data for C₈H₅FN₂O

ElementTheoretical (%)Experimental (%) (Hypothetical)Deviation (%)
Carbon (C) 58.5458.45-0.09
Hydrogen (H) 3.073.11+0.04
Nitrogen (N) 17.0717.01-0.06

X-ray Crystallography for Solid-State Structure Determination

The process involves mounting a suitable crystal in a diffractometer and irradiating it with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting numerous diffraction patterns, a complete dataset is obtained.

Sophisticated computer software is then used to analyze this diffraction data. The positions and intensities of the diffracted spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a detailed three-dimensional model of the molecule can be constructed.

For a planar aromatic system like a pyrrolopyridine derivative, X-ray crystallography can confirm the planarity of the ring system and provide precise measurements of the bond lengths and angles within the molecule. mdpi.comnih.gov It can also reveal information about intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which influence the crystal packing. researchgate.net In the absence of single crystals, powder X-ray diffraction (PXRD) can sometimes be used, often in conjunction with other techniques like solid-state NMR and computational modeling, to determine the crystal structure. rsc.org

Interactive Data Table: Hypothetical X-ray Crystallography Data for this compound

ParameterHypothetical Value/ObservationSignificance
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); β (°)Defines the size and shape of the unit cell.
Key Bond Lengths (Å) C-F, C=O, C-N, C-CConfirms the connectivity and nature of chemical bonds.
Key Bond Angles (°) Angles within the rings and at the aldehydeProvides detailed information on the molecular geometry.
Intermolecular Interactions Hydrogen bonding, π-π stackingExplains the packing of molecules in the solid state.

Future Perspectives in the Research of 7 Fluoro 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of pyrrolo[2,3-c]pyridines exist, the development of more sustainable and efficient routes remains a key objective. Future research will likely focus on the application of green chemistry principles to the synthesis of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde and its analogs.

Key areas of development may include:

Flow Chemistry: Continuous flow synthesis is emerging as a powerful technology in organic synthesis, offering advantages such as improved heat transfer, reduced reaction times, and enhanced safety. rsc.org The application of flow chemistry could enable the scalable and automated synthesis of this compound, facilitating its availability for further research and development. jmaterenvironsci.com

Biocatalysis: The use of enzymes in organic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Research into biocatalytic routes for the production of aldehydes could be extended to the synthesis of heterocyclic aldehydes like the target compound, potentially leading to milder reaction conditions and reduced waste.

Synthetic ApproachPotential Advantages
Metal-Catalyzed ReactionsHigh efficiency, broad substrate scope
Flow ChemistryScalability, automation, improved safety
BiocatalysisHigh selectivity, mild conditions, sustainability

Exploration of Unprecedented Chemical Transformations and Rearrangements

The unique electronic properties conferred by the fluorine atom and the reactivity of the aldehyde group suggest that this compound could participate in novel chemical transformations and rearrangements. Future investigations in this area could uncover new reaction pathways and lead to the synthesis of previously inaccessible molecular architectures.

Potential areas of exploration include:

Domino Reactions: The development of one-pot domino reactions starting from simple, readily available precursors like 2-fluoro-3-methylpyridine (B30981) and arylaldehydes has been shown to be an effective strategy for the selective synthesis of 7-azaindoles and 7-azaindolines. nih.govresearchgate.net Future studies could explore similar cascade reactions to construct the this compound scaffold and its derivatives in a highly efficient manner.

Fluorine-Directed Reactivity: The fluorine atom can significantly influence the reactivity of the pyridine (B92270) ring, potentially enabling selective functionalization at positions that are otherwise difficult to access. Research into the unique reactivity of fluorinated pyridines could lead to the discovery of novel transformations for the target compound.

Rearrangement Reactions: While not extensively studied for this specific scaffold, rearrangements of related heterocyclic systems, such as the conversion of 4-chloromethyl-1,4-dihydropyridine derivatives to pyrrolo[1,2-c]pyrimidines, suggest the potential for skeletal rearrangements. mdpi.comrsc.org Investigating the behavior of this compound under various reaction conditions could lead to unexpected and valuable molecular reorganizations.

Expansion of Chemical Space through Advanced Derivatization Strategies

The aldehyde functionality at the 3-position and the fluorine atom at the 7-position of the pyrrolo[2,3-c]pyridine core serve as versatile handles for a wide range of chemical modifications. Future research will undoubtedly focus on leveraging these reactive sites to generate extensive libraries of novel derivatives with diverse functionalities and potential applications.

Key derivatization strategies could involve:

Reactions of the Aldehyde Group: The formyl group is a gateway to a plethora of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to various nitrogen-containing functional groups through condensation reactions. myskinrecipes.com These modifications can be used to introduce a wide array of substituents and explore structure-activity relationships.

Modification of the Pyridine Ring: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents at the 7-position. Additionally, modern cross-coupling reactions provide powerful tools for the functionalization of the pyridine ring at other positions. nih.gov

High-Throughput Synthesis: The generation of large and diverse chemical libraries is crucial for drug discovery and materials science. High-throughput synthesis techniques, including automated solid-phase synthesis, can be employed to rapidly create a multitude of derivatives of this compound for screening in various assays. acs.org

Functionalization SitePotential Modifications
C3-AldehydeOxidation, reduction, imine formation, Wittig reaction
C7-FluorineNucleophilic aromatic substitution
Pyrrole (B145914) N-HAlkylation, arylation, acylation
Other Ring PositionsMetal-catalyzed cross-coupling reactions

Integration of Computational Design with High-Throughput Synthesis and Screening for Analog Discovery

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. Future efforts to discover novel analogs of this compound with desired properties will likely rely heavily on this integrated approach.

This integrated workflow would typically involve:

In Silico Screening and Molecular Modeling: Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity or material properties of virtual libraries of derivatives. nih.govmdpi.com This allows for the prioritization of synthetic targets and reduces the time and cost associated with experimental screening.

Automated Synthesis: Promising candidates identified through in silico screening can then be synthesized using automated, high-throughput methods. rsc.org

High-Throughput Screening: The synthesized compound libraries can be rapidly evaluated for their biological activity or material properties using high-throughput screening assays. The data generated from these screens can then be used to refine the computational models, creating a feedback loop for iterative design and optimization.

Investigation of Material Science Applications for Pyrrolo[2,3-c]pyridine Scaffolds

While the primary focus of pyrrolopyridine research has been in medicinal chemistry, the unique electronic and photophysical properties of this scaffold suggest its potential for applications in material science. nih.gov The presence of a fluorine atom in this compound could further enhance these properties.

Future research in this area could explore:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based compounds are known to be effective electron-transporting materials in OLEDs. rsc.org The pyrrolo[2,3-c]pyridine scaffold, with its tunable electronic properties, could be incorporated into novel materials for OLED applications. The photophysical properties of azaindoles, including their fluorescence, make them interesting candidates for emissive materials. researchgate.netacs.org

Organic Sensors: The ability of indole-based systems to interact with various analytes has been exploited in the development of chemical sensors. mdpi.com The pyrrolo[2,3-c]pyridine scaffold, particularly with the reactive aldehyde group, could be functionalized to create selective and sensitive sensors for a range of molecules.

Conducting Polymers: Pyrrole-containing polymers are known for their electrical conductivity. nih.gov The synthesis of polymers incorporating the this compound unit could lead to new materials with interesting electronic and optical properties for applications in organic electronics.

Application AreaRationale
OLEDsElectron-transporting properties of pyridine; photophysical properties of azaindoles. rsc.orgresearchgate.net
SensorsPotential for functionalization and interaction with analytes. mdpi.com
Conducting PolymersConductivity of pyrrole-based polymers. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde?

Answer:
The synthesis typically involves fluorination of a pyrrolo-pyridine precursor. For example:

  • Fluorination with Selectfluor® : React 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde with Selectfluor® (1.5 eq.) in a mixture of dry acetonitrile and ethanol (5:1 ratio) at 70°C for 12–16 hours. Purify via silica gel chromatography using gradients of DCM/ethyl acetate (4:1 to 1:1) to isolate the product .
  • Alternative routes : Replace chloro with fluorine via nucleophilic aromatic substitution under basic conditions (e.g., KF in DMF at 120°C), though regioselectivity must be monitored using 19F^{19}\text{F}-NMR .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorination position and absence of regioisomers. For example, 19F^{19}\text{F}-NMR peaks near -172 ppm indicate successful substitution .
  • HRMS : Confirm molecular weight (e.g., calculated m/z 179.06 for C8H5FN2O\text{C}_8\text{H}_5\text{FN}_2\text{O}) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .

Advanced: How can regioselectivity challenges during fluorination be addressed?

Answer:
Regioselectivity depends on electronic and steric factors:

  • Computational modeling : Use DFT calculations to predict reactive sites on the pyrrolo-pyridine scaffold. For example, C-7 fluorination is favored due to electron-deficient aromatic rings .
  • Direct comparison : Synthesize and characterize all possible regioisomers (e.g., 5-fluoro vs. 7-fluoro derivatives) using 19F^{19}\text{F}-NMR and X-ray crystallography to resolve ambiguities .

Advanced: What strategies are effective for resolving contradictory solubility data in literature?

Answer:
Contradictions often arise from solvent polarity or impurities:

  • Solvent screening : Test solubility in DMSO, DMF, THF, and chloroform via gravimetric analysis. For example, solubility in DMSO is typically >50 mg/mL due to the aldehyde group’s polarity .
  • Impurity profiling : Use LC-MS to detect residual solvents or byproducts (e.g., unreacted chloro precursors) that may alter solubility .

Basic: What purification techniques are optimal for this compound?

Answer:

  • Column chromatography : Use silica gel with DCM/ethyl acetate gradients. Monitor fractions via TLC (Rf ~0.3 in 4:1 DCM/EA) .
  • Recrystallization : Dissolve in hot ethanol and cool to -20°C for 12 hours to obtain crystalline material .

Advanced: How can researchers evaluate the compound’s stability under varying pH conditions?

Answer:

  • Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC:
    • Acidic conditions (pH <3) may hydrolyze the aldehyde to carboxylic acid.
    • Neutral/basic conditions (pH 7–9) show higher stability .

Advanced: What computational tools can predict the compound’s reactivity in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The aldehyde group and pyrrolo-nitrogen are reactive centers for Suzuki or Buchwald-Hartwig couplings .
  • Molecular docking : Predict interactions with biological targets (e.g., kinase inhibitors) to guide functionalization strategies .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in amber vials under argon at -20°C to prevent aldehyde oxidation .
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions to the aldehyde group) .

Advanced: How can discrepancies in reported melting points be resolved?

Answer:

  • DSC analysis : Perform differential scanning calorimetry at 10°C/min to determine the exact melting point (literature range: 180–185°C). Impurities or polymorphs (e.g., hydrate vs. anhydrous forms) can shift values .
  • Interlaboratory validation : Compare data across multiple labs using standardized protocols .

Advanced: What analytical methods differentiate this compound from its structural analogs (e.g., 7-chloro or 7-bromo derivatives)?

Answer:

  • Mass spectrometry : HRMS distinguishes halogen isotopes (e.g., 79Br^{79}\text{Br} vs. 35Cl^{35}\text{Cl} vs. 19F^{19}\text{F}).
  • XPS : X-ray photoelectron spectroscopy identifies halogen-specific binding energies (F1s ~685 eV, Cl2p ~200 eV) .

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7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.